molecular formula C14H15N3O3 B10974285 N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide

Cat. No.: B10974285
M. Wt: 273.29 g/mol
InChI Key: GRMCJFKBOHFLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide is a compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a benzamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of terephthalaldehyde with amines and N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide in refluxing toluene without a catalyst . This multicomponent one-pot aza-Diels–Alder reaction yields the desired compound efficiently.

Chemical Reactions Analysis

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, it is explored for its potential therapeutic effects, including anticancer and antimicrobial activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide

InChI

InChI=1S/C14H15N3O3/c1-9-5-4-6-10(7-9)13(19)15-11-8-12(18)17(3)14(20)16(11)2/h4-8H,1-3H3,(H,15,19)

InChI Key

GRMCJFKBOHFLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C

Origin of Product

United States

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